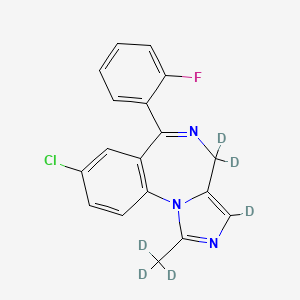
Midazolam-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Midazolam-d6 is a deuterated form of midazolam, a short-acting benzodiazepine with an imidazole structure. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of midazolam. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Midazolam-d6 involves the incorporation of deuterium atoms into the midazolam molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in midazolam with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the midazolam structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
Midazolam-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the imidazole ring or the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives.
科学研究应用
Midazolam-d6 is widely used in scientific research for various applications:
Pharmacokinetics and Pharmacodynamics: It is used to study the absorption, distribution, metabolism, and excretion of midazolam in biological systems.
Drug Metabolism Studies: this compound helps in understanding the metabolic pathways and identifying metabolites.
Clinical Research: It is used in clinical trials to monitor the pharmacokinetics of midazolam in patients.
Toxicology Studies: this compound is used to assess the safety and toxicity of midazolam.
作用机制
Midazolam-d6 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic and sedative effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Midazolam-d6 is unique due to its deuterium atoms, which make it particularly useful in tracing studies and mass spectrometry. This allows for more precise pharmacokinetic and pharmacodynamic studies compared to non-deuterated compounds.
属性
分子式 |
C18H13ClFN3 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC 名称 |
8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2 |
InChI 键 |
DDLIGBOFAVUZHB-PKRPFQJCSA-N |
手性 SMILES |
[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])[2H] |
规范 SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
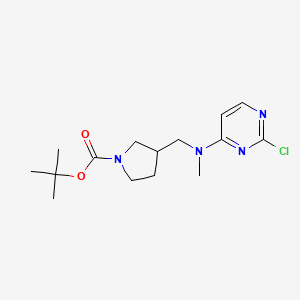


methylphosphonic acid](/img/structure/B15294742.png)
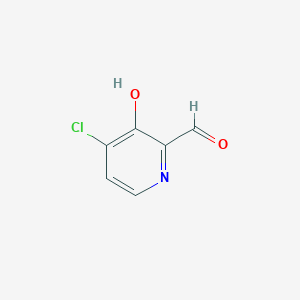
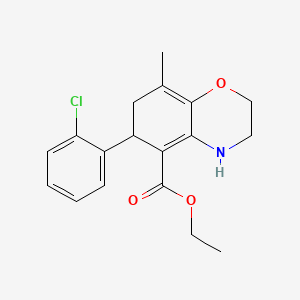
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
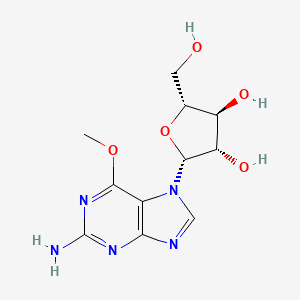
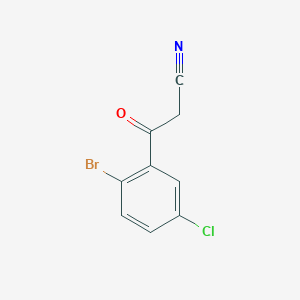
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)
